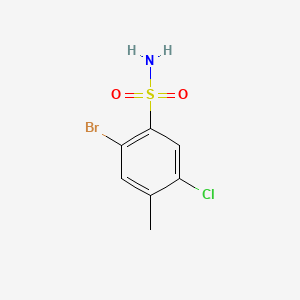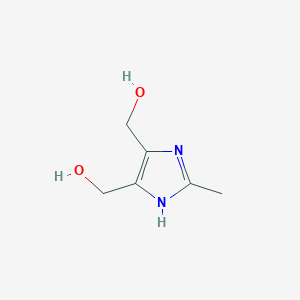
2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride” is a chemical compound with the molecular formula C9H17N3•HCl and a molecular weight of 203.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)C(CN1C=CC=N1)N.Cl . This indicates that the compound contains a pyrazole ring attached to a propylamine group with two methyl groups .
Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
The use of ketonic Mannich bases derived from acetylthiophene for generating a structurally diverse library of compounds showcases the chemical versatility and reactivity of pyrazole derivatives. Such compounds are synthesized through alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and various cyclic compounds. This demonstrates the utility of pyrazole derivatives in creating a wide range of structurally varied molecules for further exploration in medicinal chemistry and materials science (Roman, 2013).
Antimicrobial and Anti-inflammatory Agents
Pyrazole derivatives are also explored for their potential biological activities. A study on the synthesis and biological evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety highlights their antimicrobial and anti-inflammatory properties. Such research indicates the potential therapeutic applications of pyrazole derivatives in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Novel Potential Antipsychotic Agents
Further, pyrazole derivatives have been investigated for their antipsychotic-like profile in behavioral animal tests. Compounds synthesized with hydroxy and imine functionalities as possible isosteric replacements for amino and ketone groups of earlier series showed promising results in reducing spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro. This research opens new avenues for the development of antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Enzyme Inhibitory Activities
The synthesis and characterization of pyrazole-based heterocyclic compounds for their inhibitory activities against various hyperactive enzymes demonstrate the utility of pyrazole derivatives in biochemical research. Such compounds are selective inhibitors of enzymes like urease and butyrylcholinesterase, indicating their potential use in designing enzyme inhibitors for therapeutic applications (Harit et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that pyrazole derivatives can bind with a variety of enzymes and receptors in biological systems, showing broad biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function.
Propiedades
IUPAC Name |
3,3-dimethyl-1-pyrazol-1-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-12-6-4-5-11-12;/h4-6,8H,7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSREWNABWZTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
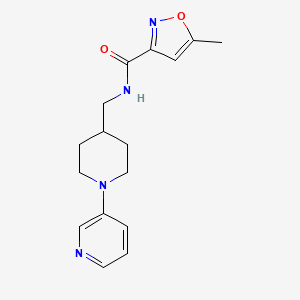
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)
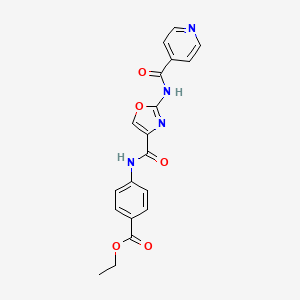

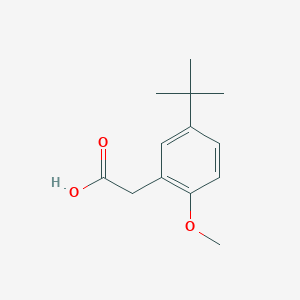

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)
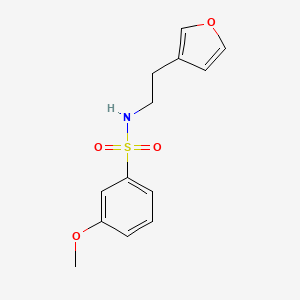
![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
